Methyl 4-amino-5-cyclohexylpentanoate hydrochloride
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Overview
Description
Scientific Research Applications
Anticonvulsant Properties
Ester derivatives of Methyl 4-amino-5-cyclohexylpentanoate hydrochloride, specifically ones based on l-menthol and phenibut, demonstrated promising anticonvulsant profiles. These derivatives were tested on chemically- and electrically-induced seizure models, showcasing potential applications in treating seizure disorders (Nesterkina et al., 2022).
Synthesis and Characterization
The compound has been a subject of synthesis and characterization studies, where its structure and purity were assessed using various techniques like FT-IR, mass spectrometry, NMR spectral analysis, and high-performance liquid chromatography. These studies are foundational for understanding the compound's properties and potential applications in various scientific fields (Nesterkina et al., 2022).
Application in Chemistry and Drug Design
The chemical structure and reactive nature of this compound make it a significant compound in organic chemistry and drug design. Its derivatives and related compounds have been used in synthesizing various pharmacologically active substances, demonstrating its versatility and potential in creating new therapeutic agents (Nesterkina et al., 2022).
Safety and Hazards
The safety information available indicates that “Methyl 4-amino-5-cyclohexylpentanoate hydrochloride” has the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include recommendations like avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
methyl 4-amino-5-cyclohexylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-15-12(14)8-7-11(13)9-10-5-3-2-4-6-10;/h10-11H,2-9,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPQNMUDRMCFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CC1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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